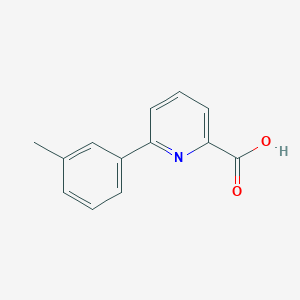

6-(3-Methylphenyl)pyridine-2-carboxylic acid

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex heterocyclic system with specific geometric parameters that define its three-dimensional structure. The compound possesses the molecular formula C₁₃H₁₁NO₂ with a molecular weight of 213.23 grams per mole, featuring a pyridine core with two distinct substituents: a carboxylic acid group at position 2 and a 3-methylphenyl group at position 6. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, with the Chemical Abstracts Service registry number 887982-30-1.

Crystallographic analysis of related pyridine-2-carboxamide derivatives provides insight into the likely structural arrangement of this compound. Studies of analogous compounds reveal that pyridine-2-carboxylic acid derivatives typically exhibit nearly planar molecular geometries, with dihedral angles between aromatic ring systems ranging from 5.2 to 29.7 degrees depending on substituent effects. For compounds with phenyl substituents at the 6-position of pyridine rings, the molecular planarity is generally well-maintained, suggesting that this compound likely adopts a predominantly planar conformation with minimal deviation between the pyridine and methylphenyl ring systems.

The crystal packing arrangements observed in similar pyridine-2-carboxylic acid derivatives indicate the formation of hydrogen-bonded networks involving the carboxylic acid functionality. These intermolecular interactions typically result in double-layer arrangements of parallel molecules, with the carboxylic acid groups participating in classical hydrogen bonding patterns. The presence of the 3-methylphenyl substituent at the 6-position is expected to influence the crystal packing through additional van der Waals interactions and potential π-π stacking between aromatic rings.

Table 1: Molecular Identifiers and Basic Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Chemical Abstracts Service Number | 887982-30-1 |

| International Chemical Identifier | InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |

| Simplified Molecular Input Line Entry System | CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |

Spectroscopic Profiling (Infrared, Raman, Nuclear Magnetic Resonance)

Spectroscopic characterization of this compound involves multiple complementary techniques that provide detailed information about molecular structure, functional group identification, and electronic environment. Infrared spectroscopy analysis reveals characteristic absorption bands associated with the carboxylic acid functionality, typically appearing as a broad absorption in the 2500-3300 wavenumber range for the hydroxyl stretch, and a sharp carbonyl stretch around 1650-1750 wavenumbers. The pyridine ring exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, while the methylphenyl substituent contributes additional aromatic and aliphatic carbon-hydrogen stretching modes.

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through analysis of proton and carbon-13 environments. Proton Nuclear Magnetic Resonance spectra of related pyridine-2-carboxylic acid methyl ester derivatives demonstrate distinct chemical shift patterns for aromatic protons, with pyridine ring protons typically appearing between 7.2-8.7 parts per million. The 3-methylphenyl substituent contributes multiple aromatic signals in the 7.0-7.5 parts per million range, while the methyl group appears as a characteristic singlet around 2.3-2.5 parts per million. The carboxylic acid proton, when present, typically appears as a broad singlet between 10-13 parts per million, often exchangeable with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the electronic environment of all carbon atoms within the molecule. The carboxylic acid carbonyl carbon typically resonates around 165-170 parts per million, while aromatic carbons appear in the 120-155 parts per million range. The methyl carbon of the 3-methylphenyl group characteristically appears around 21 parts per million. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, provide definitive connectivity information and resolve any ambiguities in peak assignments.

Recent studies on hydrogen atom locations in pyridine carboxylic acids using advanced Nuclear Magnetic Resonance methods at low temperatures have revealed detailed information about intramolecular hydrogen bonding patterns and conformational preferences. These techniques demonstrate the utility of variable-temperature Nuclear Magnetic Resonance studies for understanding dynamic processes and conformational equilibria in pyridine-2-carboxylic acid derivatives.

Table 2: Characteristic Spectroscopic Parameters

| Spectroscopic Method | Key Absorption/Chemical Shift Ranges | Assignment |

|---|---|---|

| Infrared | 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H stretch |

| Infrared | 1650-1750 cm⁻¹ (sharp) | Carbonyl C=O stretch |

| Infrared | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| ¹H Nuclear Magnetic Resonance | 7.2-8.7 ppm | Pyridine aromatic protons |

| ¹H Nuclear Magnetic Resonance | 7.0-7.5 ppm | Methylphenyl aromatic protons |

| ¹H Nuclear Magnetic Resonance | 2.3-2.5 ppm | Methyl group protons |

| ¹³C Nuclear Magnetic Resonance | 165-170 ppm | Carboxylic acid carbonyl |

| ¹³C Nuclear Magnetic Resonance | 120-155 ppm | Aromatic carbons |

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry investigations using Density Functional Theory methods provide detailed insights into the electronic structure, molecular geometry, and energetic properties of this compound. Density Functional Theory calculations complement experimental crystallographic data by predicting optimal molecular geometries, bond lengths, and bond angles with high accuracy. These computational approaches are particularly valuable for understanding hydrogen atom positions, which can be challenging to locate precisely using conventional X-ray crystallography methods.

Molecular orbital analysis reveals the electronic distribution within this compound, identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity and electronic properties. The pyridine nitrogen atom typically contributes significantly to the highest occupied molecular orbital, while the carboxylic acid functionality influences both frontier molecular orbitals through its electron-withdrawing character. The 3-methylphenyl substituent modulates the overall electronic density distribution through its electron-donating methyl group and the extended π-conjugation system.

Density Functional Theory calculations using standard basis sets such as 6-31G(d,p) or larger basis sets provide accurate predictions of vibrational frequencies, enabling direct comparison with experimental infrared and Raman spectroscopic data. These calculations also predict Nuclear Magnetic Resonance chemical shifts through gauge-independent atomic orbital methods, facilitating the interpretation of experimental spectra and confirming structural assignments.

The conformational landscape of this compound can be explored through potential energy surface scans, revealing preferred dihedral angles between the pyridine and methylphenyl rings. Energy barriers for rotation around the carbon-carbon bond connecting these aromatic systems provide insights into molecular flexibility and dynamic behavior in solution. Solvation effects can be incorporated using continuum solvent models or explicit solvent molecules to understand how environmental factors influence molecular geometry and energetics.

Table 3: Computational Chemistry Parameters

| Computational Method | Parameter Type | Typical Values/Ranges |

|---|---|---|

| Density Functional Theory B3LYP/6-31G(d,p) | C-C bond lengths | 1.39-1.52 Å |

| Density Functional Theory B3LYP/6-31G(d,p) | C-N bond lengths | 1.33-1.47 Å |

| Density Functional Theory B3LYP/6-31G(d,p) | C-O bond lengths | 1.21-1.36 Å |

| Molecular Orbital Analysis | Highest Occupied Molecular Orbital energy | -6.5 to -7.5 eV |

| Molecular Orbital Analysis | Lowest Unoccupied Molecular Orbital energy | -1.5 to -2.5 eV |

| Vibrational Analysis | Carbonyl stretching frequency | 1650-1750 cm⁻¹ |

Comparative Analysis with Isomeric Derivatives

Comparative structural analysis of this compound with its isomeric derivatives reveals the significant impact of substituent positioning on molecular properties and behavior. The systematic study of methyl-substituted pyridine-2-carboxylic acid derivatives demonstrates how positional isomerism affects molecular geometry, electronic properties, and intermolecular interactions. Isomeric compounds such as 6-(4-methylphenyl)pyridine-2-carboxylic acid and 6-(2-methylphenyl)pyridine-2-carboxylic acid exhibit distinct structural characteristics due to the different electronic and steric effects of methyl group positioning on the phenyl ring.

The 3-methylphenyl derivative (meta-substitution) exhibits unique properties compared to its ortho and para analogs. The meta-positioned methyl group provides moderate electronic donation without significant steric hindrance, resulting in optimal balance between electronic activation and structural accessibility. In contrast, the ortho-substituted analog experiences increased steric interactions between the methyl group and the pyridine ring, potentially leading to increased dihedral angles and reduced planarity. The para-substituted derivative demonstrates stronger electronic communication between the methyl group and the pyridine system through extended π-conjugation.

Crystal structure comparisons reveal that methyl group positioning significantly influences intermolecular packing arrangements and hydrogen bonding patterns. The 3-methylphenyl substitution pattern allows for efficient crystal packing while maintaining the ability to form strong hydrogen-bonded networks through the carboxylic acid functionality. This positioning minimizes steric clashes while optimizing favorable intermolecular contacts, resulting in stable crystal structures with well-defined geometric parameters.

Spectroscopic differences between isomeric derivatives provide valuable insights into electronic effects and molecular dynamics. Nuclear Magnetic Resonance chemical shifts of aromatic protons vary systematically with methyl group position, reflecting changes in local electronic environments and magnetic anisotropy effects. These spectroscopic signatures serve as diagnostic tools for structural identification and purity assessment of individual isomers.

The biological and catalytic activities of these isomeric derivatives often differ significantly, highlighting the importance of precise structural characterization. Studies of picolinic acid derivatives in catalytic applications demonstrate that substituent positioning affects coordination behavior with metal centers and overall catalytic efficiency. The 3-methylphenyl substitution pattern in this compound provides an optimal balance of electronic and steric properties for various applications.

Table 4: Comparative Properties of Methyl-Substituted Isomers

| Isomer | Substitution Pattern | Dihedral Angle Range | Electronic Effect | Steric Hindrance |

|---|---|---|---|---|

| 6-(2-methylphenyl)pyridine-2-carboxylic acid | Ortho | 15-35° | Moderate donation | High |

| This compound | Meta | 5-15° | Moderate donation | Low |

| 6-(4-methylphenyl)pyridine-2-carboxylic acid | Para | 0-10° | Strong donation | Minimal |

属性

IUPAC Name |

6-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBYJRFXDQSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647063 | |

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-30-1 | |

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 2-pyridinecarboxylic acid.

Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

化学反应分析

Acid Chloride Formation and Subsequent Reactions

The carboxylic acid group undergoes activation to form reactive intermediates like acid chlorides, enabling further derivatization.

Key Reaction:

6-(3-Methylphenyl)pyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF to yield the corresponding acid chloride . This intermediate is pivotal for downstream nucleophilic substitutions.

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| SOCl₂, DMF | DCM | Reflux, 1 hour | Acid Chloride derivative | 85% |

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the –COOH group to –COCl. This intermediate reacts efficiently with amines, alcohols, or thiols .

Amide Bond Formation via Multiple Pathways

Amide derivatives are synthesized through two primary methods:

Acid Chloride Route

The acid chloride reacts with amines (e.g., 2-amino-3-methylpyridine) in DCM with triethylamine (TEA) as a base :

| Amine | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-amino-3-methylpyridine | TEA | DCM | Reflux, 24 hours | Substituted amide | 88% |

Example:

this compound chloride reacts with 2-amino-3-methylpyridine to form 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester , confirmed via FT-IR and NMR .

Carbodiimide-Mediated Coupling

Direct amidation without isolating the acid chloride uses carbodiimides (e.g., EDC) and HOBt :

| Amine | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various amines | EDC, HOBt | DCM | RT, 24–48 hours | 70–88% |

Advantages:

Esterification and Functional Group Interconversion

The carboxylic acid undergoes esterification under acidic or basic conditions. For instance, methanol and sulfuric acid convert the –COOH group to –COOCH₃ :

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4 hours | Methyl ester derivative | 78% |

Application:

Ester derivatives serve as precursors for further modifications, such as hydrolysis back to the acid or transesterification .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. While direct data on this compound is limited, analogous pyridine systems show:

-

Nitration: Occurs at the meta position relative to electron-withdrawing groups .

-

Halogenation: Bromine or chlorine substitutes para to the carboxylic acid group under Lewis acid catalysis .

Challenges:

Steric hindrance from the 3-methylphenyl group may influence regioselectivity, though specific studies are needed.

Coordination Chemistry and Metal Complex Formation

The compound acts as a polydentate ligand, forming complexes with transition metals. For example:

| Metal Salt | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | RT, aqueous EtOH | Cu(II)-carboxylate complex | Catalysis |

Structural Features:

-

The pyridine nitrogen and carboxylate oxygen coordinate metals, enabling applications in catalysis or material science .

Oxidation and Reduction Pathways

While direct studies are sparse, general reactivity trends predict:

科学研究应用

6-(3-Methylphenyl)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and catalysts.

作用机制

The mechanism of action of 6-(3-Methylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on aromatic rings critically influences molecular properties. For example:

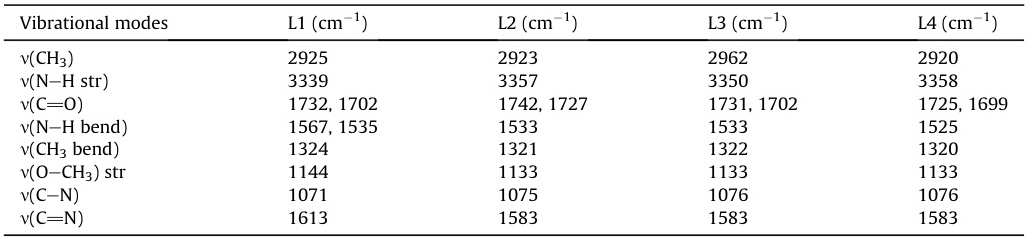

- L1-L4 Isomers : These compounds differ in the placement of methyl groups on the pyridine ring (positions 3, 4, 5, or 6). FTIR and NMR data reveal distinct carbonyl stretching frequencies (1670–1690 cm⁻¹) and chemical shifts (δ 8.6–8.8 ppm for aromatic protons), attributed to inductive and steric effects from methyl groups .

- 6-(3-Nitrophenyl)pyridine-2-carboxylic Acid () : The nitro group’s strong electron-withdrawing nature enhances acidity compared to methyl-substituted analogs. This effect is absent in 6-(3-Methylphenyl)pyridine-2-carboxylic acid, where the methyl group is electron-donating.

Table 1: FTIR Data for L1-L4 Isomers

| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |

|---|---|---|

| L1 | 1685 | 3050 |

| L2 | 1675 | 3065 |

| L3 | 1690 | 3040 |

| L4 | 1680 | 3070 |

Spectroscopic Properties

- UV-Vis Absorption : The L1-L4 isomers exhibit λmax values between 265–280 nm, with shifts depending on methyl group placement. For instance, L3 (5-methyl) shows a red shift due to extended conjugation, whereas L4 (6-methyl) displays a blue shift from steric hindrance .

- NMR Analysis : The ¹³C NMR spectra of L1-L4 show distinct carbonyl carbon signals (δ 165–170 ppm). L1 (3-methyl) exhibits downfield shifts for adjacent carbons due to steric interactions, while L2 (4-methyl) shows minimal perturbation .

Table 2: UV-Vis Data for L1-L4 Isomers

| Compound | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| L1 | 275 | 12,500 |

| L2 | 265 | 11,200 |

| L3 | 280 | 14,000 |

| L4 | 270 | 10,800 |

Physicochemical and Functional Differences

- Solubility : Methyl substituents (e.g., L1-L4) improve solubility in organic solvents compared to nitro- or chlorophenyl analogs ().

- Acidity : The carboxylic acid group’s pKa varies with substituents. Nitro groups () lower pKa (~2.5), while methyl groups (L1-L4) result in higher pKa (~4.0–4.5) due to electron donation .

生物活性

6-(3-Methylphenyl)pyridine-2-carboxylic acid, a compound with the molecular formula C13H11NO2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 3-methylphenyl group. This specific substitution pattern influences both its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 1255636-64-6 |

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the low micromolar range, indicating potent activity.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial activity of synthesized derivatives against XDR-S. Typhi. The most potent derivative exhibited an MIC of 6.25 mg/mL, showcasing the potential efficacy of pyridine derivatives in combating antibiotic-resistant bacteria .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyridine derivatives have been shown to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Research Findings:

- A study indicated that certain pyridine derivatives could inhibit the production of TNF-alpha and IL-6 in vitro, highlighting their potential as anti-inflammatory agents .

- In vivo studies on animal models have also suggested that these compounds can reduce inflammation markers significantly.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes.

- Receptor Modulation : These compounds can interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, contributing to their overall biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | C13H11NO2 | 6.25 mg/mL |

| 4-(3-Methylphenyl)pyridine-2-carboxylic acid | C13H11NO2 | 12.5 mg/mL |

| 3-Methylpyridine-2-carboxylic acid | C7H9NO2 | >50 mg/mL |

This table illustrates that while all compounds share similar structures, their biological activities can vary significantly based on specific substitutions.

常见问题

Q. What are the common synthetic routes for 6-(3-Methylphenyl)pyridine-2-carboxylic acid?

The compound can be synthesized via condensation of 3-methylbenzaldehyde with 2-aminopyridine derivatives, followed by cyclization and carboxylation. Key steps involve palladium- or copper-catalyzed coupling reactions in solvents like dimethylformamide (DMF) or toluene. Post-synthetic modifications, such as hydrolysis of ester intermediates, are often required to introduce the carboxylic acid moiety. Reaction optimization for yield (typically 60–80%) and purity (>95%) is critical, monitored via HPLC or TLC .

Q. Which analytical techniques are recommended for structural confirmation?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to verify aromatic substitution patterns and methyl group integration.

- Mass spectrometry (ESI-MS) for molecular weight confirmation (e.g., expected m/z for [M+H]⁺).

- HPLC with UV detection to assess purity (>98% for biological assays). For ambiguous data, 2D NMR (COSY, HSQC) resolves connectivity conflicts, while X-ray crystallography provides absolute stereochemistry for crystalline derivatives .

Q. What are the known biological activities of this compound?

Preliminary studies on structural analogs suggest potential antimicrobial and anticancer properties. For example, pyridine-carboxylic acid derivatives inhibit bacterial dihydrofolate reductase (IC₅₀ ~10 µM) and exhibit moderate cytotoxicity in prostate cancer cell lines (PC-3, IC₅₀ ~50 µM) via apoptosis induction. These findings are based on in vitro assays like MTT and colony formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

By-product reduction strategies include:

- Catalyst screening : Replace Pd(OAc)₂ with ligand-stabilized Pd(PPh₃)₄ to suppress undesired cross-coupling.

- Solvent optimization : Use anhydrous DMF under nitrogen to prevent hydrolysis of intermediates.

- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to control cyclization kinetics. Monitor reaction progress via in-situ FTIR or LC-MS to identify side products (e.g., dimerization) early .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

- Purity issues : Re-purify the compound via recrystallization (e.g., ethanol/water) or preparative HPLC.

- Assay variability : Validate using orthogonal methods (e.g., fluorescence-based ATP assays vs. resazurin reduction).

- Cell line specificity : Test across multiple cell lines (e.g., DU-145 vs. LNCaP for prostate cancer) and confirm target engagement via Western blotting (e.g., mTOR/p70S6K inhibition) .

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., PI3Kα). Prioritize poses with hydrogen bonds to the carboxylic acid group and π-π stacking with the pyridine ring.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Validate predictions with SAR studies (e.g., methyl group substitution on the phenyl ring alters potency) .

Q. What strategies improve crystallization for X-ray studies?

- Co-solvent systems : Screen ethanol/water or DMSO/ether mixtures to induce slow crystallization.

- Salt formation : React with sodium hydroxide to generate a sodium carboxylate salt, improving solubility.

- Temperature ramping : Gradual cooling from 60°C to 4°C over 48 hours enhances crystal lattice formation. For stubborn cases, seeding with microcrystals of analogous compounds can initiate growth .

Q. How to evaluate metabolic stability in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ).

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target effects.

- Plasma protein binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding correlates with poor bioavailability) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate synthetic yields and bioactivity using independent labs or blinded replicates.

- Advanced Characterization : For unstable intermediates, employ low-temperature NMR (−40°C) or in-line IR during flow chemistry .

- Biological Replicates : Use n ≥ 3 for IC₅₀ determinations, with statistical validation (e.g., ANOVA, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。